molecular formula C11H11NO3 B11895874 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one

Cat. No.: B11895874
M. Wt: 205.21 g/mol
InChI Key: VWRMQDFUYAOHHZ-ZRDIBKRKSA-N
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Description

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an ethoxy group, a hydroxyimino group, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one typically involves the reaction of ethyl diethoxyacrylate with alkynylalkoxycarbene metal complexes. This reaction proceeds through a [2 + 2] cycloaddition, followed by conrotatory cyclobutene opening and final cyclization at the carbene center . The reaction conditions are generally mild, often involving the use of dimethylsulphoxide (DMSO) as an oxidizing agent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include various oximes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyimino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The ethoxy group and dihydroindenone core contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-(hydroxyimino)-2,3-dihydro-1H-inden-1-one is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(2E)-6-ethoxy-2-hydroxyimino-3H-inden-1-one

InChI

InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(12-14)11(13)9(7)6-8/h3-4,6,14H,2,5H2,1H3/b12-10+

InChI Key

VWRMQDFUYAOHHZ-ZRDIBKRKSA-N

Isomeric SMILES

CCOC1=CC2=C(C/C(=N\O)/C2=O)C=C1

Canonical SMILES

CCOC1=CC2=C(CC(=NO)C2=O)C=C1

Origin of Product

United States

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